N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide
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Overview
Description
N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a quinoxaline core, which is known for its biological activity, and an oxadiazole ring, which is often associated with antimicrobial and anti-inflammatory properties. The presence of a dihydropyridinone moiety further enhances its potential pharmacological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide typically involves multiple steps:
Formation of the Quinoxaline Core: This can be achieved by condensing an o-phenylenediamine with a dicarbonyl compound, such as glyoxal, under acidic conditions.
Synthesis of the Oxadiazole Ring: The oxadiazole ring is often synthesized via the cyclization of a hydrazide with a carboxylic acid derivative, such as an ester or an acid chloride, in the presence of a dehydrating agent like phosphorus oxychloride (POCl₃).
Incorporation of the Dihydropyridinone Moiety: This step involves the reaction of a suitable pyridine derivative with an oxidizing agent to introduce the oxo group.
Final Coupling Reaction: The final step involves coupling the oxadiazole intermediate with the quinoxaline derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and the implementation of green chemistry principles to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dihydropyridinone moiety, leading to the formation of more oxidized derivatives.
Reduction: Reduction reactions can target the oxadiazole ring or the quinoxaline core, potentially yielding reduced analogs with different biological activities.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions adjacent to the nitrogen atoms in the quinoxaline and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions to achieve substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinoxaline N-oxides, while reduction could produce dihydroquinoxaline derivatives.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate.
Biology
Biologically, the compound has shown promise in preliminary studies as an antimicrobial and anti-inflammatory agent. Its ability to interact with biological targets makes it a candidate for further drug development.
Medicine
In medicine, the compound is being explored for its potential therapeutic applications. Its structural features suggest it could be effective against certain diseases, possibly through mechanisms involving enzyme inhibition or receptor modulation.
Industry
Industrially, the compound could be used in the development of new materials with specific properties, such as enhanced stability or reactivity. Its synthesis and functionalization could lead to novel applications in materials science.
Mechanism of Action
The exact mechanism of action of N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide is still under investigation. it is believed to exert its effects through interactions with specific molecular targets, such as enzymes or receptors. The quinoxaline core may interact with DNA or proteins, while the oxadiazole ring could modulate enzyme activity. The dihydropyridinone moiety might contribute to binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
Quinoxaline Derivatives: Compounds like quinoxaline-2-carboxylic acid and its derivatives share the quinoxaline core and exhibit similar biological activities.
Oxadiazole Derivatives: Compounds such as 1,2,4-oxadiazole-5-carboxylic acid derivatives are known for their antimicrobial properties.
Dihydropyridinone Derivatives: These compounds are often studied for their potential as calcium channel blockers and other pharmacological activities.
Uniqueness
What sets N-((3-(2-oxo-1,2-dihydropyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)quinoxaline-2-carboxamide apart is the combination of these three distinct moieties in a single molecule. This unique structure allows it to interact with multiple biological targets, potentially leading to a broader spectrum of activity and applications.
Properties
IUPAC Name |
N-[[3-(2-oxo-1H-pyridin-3-yl)-1,2,4-oxadiazol-5-yl]methyl]quinoxaline-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N6O3/c24-16-10(4-3-7-18-16)15-22-14(26-23-15)9-20-17(25)13-8-19-11-5-1-2-6-12(11)21-13/h1-8H,9H2,(H,18,24)(H,20,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OMIMCEIQJKQBMR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C(=O)NCC3=NC(=NO3)C4=CC=CNC4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N6O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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